molecular formula C17H14FNO4S2 B2960287 methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291851-42-7

methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2960287
CAS No.: 1291851-42-7
M. Wt: 379.42
InChI Key: FJQVFPRKFGZQCD-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzothiazine ring, followed by the introduction of the fluoro and methylsulfanyl groups through substitution reactions. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced fluorinated compounds, and various substituted derivatives.

Scientific Research Applications

Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

methyl 6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-23-17(20)16-10-19(12-4-3-5-13(9-12)24-2)14-8-11(18)6-7-15(14)25(16,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQVFPRKFGZQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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